

Triflusulfuron: A Comprehensive Technical Guide to Solubility and Stability in Diverse Solvents

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Compound of Interest

Compound Name: *Triflusulfuron*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of **triflusulfuron** and its methyl ester, **triflusulfuron-methyl**, in a variety of solvent systems. Understanding these fundamental physicochemical properties is critical for the effective formulation, handling, and application of this sulfonylurea herbicide, as well as for predicting its environmental fate and behavior. This document compiles quantitative data, details experimental methodologies, and presents visual representations of key processes to support research and development efforts.

Solubility Profile

The solubility of **triflusulfuron** and its methyl ester is a key determinant of their biological availability and formulation characteristics. Their solubility is markedly influenced by the solvent type and the pH of aqueous solutions.

Aqueous Solubility

The aqueous solubility of **triflusulfuron** and **triflusulfuron-methyl** is highly dependent on the pH of the solution. As weak acids, their solubility increases significantly with rising pH.

Table 1: Aqueous Solubility of **Triflusulfuron** and **Triflusulfuron-methyl** at 25°C

Compound	pH	Solubility (mg/L)
Triflusulfuron	7	1.0[1]
Triflusulfuron-methyl	3	1
5	3[2]	
7	110[2]	
9	11,000	

Organic Solvent Solubility

The solubility in organic solvents is crucial for extraction, purification, and the development of non-aqueous formulations.

Table 2: Solubility of **Triflusulfuron-methyl** in Organic Solvents at 20°C

Solvent	Solubility (g/L)
Ethyl acetate	120[3]
Acetone	27[3]

Note: Comprehensive quantitative solubility data for **triflusulfuron** in a wide range of organic solvents is not readily available in the reviewed literature.

Stability Characteristics

The stability of **triflusulfuron** and its derivatives under various environmental conditions dictates their persistence and potential for degradation. The primary degradation pathways include hydrolysis and photolysis.

Hydrolytic Stability

Hydrolysis is a major degradation pathway for sulfonylurea herbicides. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, **triflusulfuron-methyl** is more stable in neutral to slightly alkaline conditions and hydrolyzes more rapidly under acidic conditions.[4]

[5][6] The primary mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge.[5]
[6]

Table 3: Hydrolysis Half-life (DT_{50}) of **Triflusaluron**-methyl in Water

pH	Temperature (°C)	Half-life (days)	Reference
5	25	4.7	This value is for the related compound rimsulfuron, often used as a reference for sulfonylurea behavior. Specific DT ₅₀ for triflusulfuron-methyl at this pH and temperature was not found.
7	25	7.2	This value is for the related compound rimsulfuron, often used as a reference for sulfonylurea behavior. Specific DT ₅₀ for triflusulfuron-methyl at this pH and temperature was not found.
9	25	0.4	This value is for the related compound rimsulfuron, often used as a reference for sulfonylurea behavior. Specific DT ₅₀ for triflusulfuron-methyl at this pH and temperature was not found.

It has been noted that for sulfonylureas, an increase in temperature of 10°C can accelerate the rate of hydrolysis by a factor of 2.2 to 4.7.[\[7\]](#)

Photolytic Stability

Photodegradation can also contribute to the breakdown of **triflusulfuron**-methyl in the environment, particularly in aqueous systems exposed to sunlight.

Table 4: Photolysis Half-life (DT₅₀) of **Triflusulfuron**-methyl in Water

pH	Condition	Half-life (days)
5	Simulated Sunlight	3.8[3]
7	Simulated Sunlight	13.9[3]
9	Simulated Sunlight	24.6[3]

Thermal Stability

Information regarding the specific thermal degradation profile of **triflusulfuron** and **triflusulfuron**-methyl is limited in publicly available literature. However, general testing for thermal stability of chemical substances can be conducted following standardized guidelines such as OECD Guideline 113.[8][9][10] This involves subjecting the substance to elevated temperatures for a defined period and analyzing for degradation.[8][10]

Experimental Protocols

The following sections outline the methodologies for determining the solubility and stability of **triflusulfuron**, based on internationally recognized guidelines.

Determination of Aqueous Solubility (OECD Guideline 105)

The aqueous solubility of **triflusulfuron** can be determined using the flask method or the column elution method, as described in OECD Guideline 105.

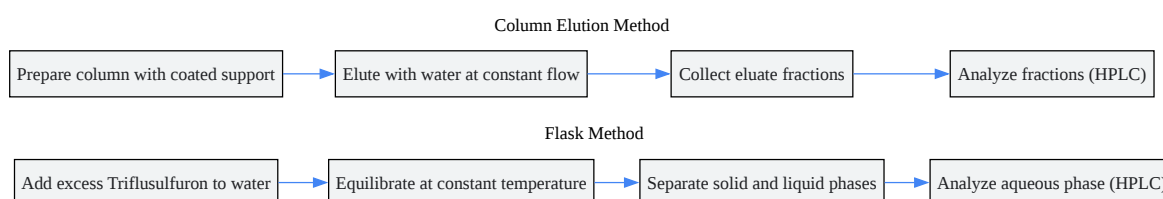
Flask Method (for solubilities > 10 mg/L):

- Preparation: Add an excess amount of the test substance to a flask containing purified water.

- Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- Separation: Separate the undissolved solid from the aqueous phase by centrifugation and/or filtration.
- Analysis: Determine the concentration of **triflusulfuron** in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Column Elution Method (for solubilities < 10 mg/L):

- Column Preparation: A column is packed with an inert support material coated with the test substance.
- Elution: Purified water is passed through the column at a slow, constant flow rate.
- Sample Collection: The eluate is collected in fractions.
- Analysis: The concentration of **triflusulfuron** in each fraction is determined. The solubility is the plateau concentration reached.



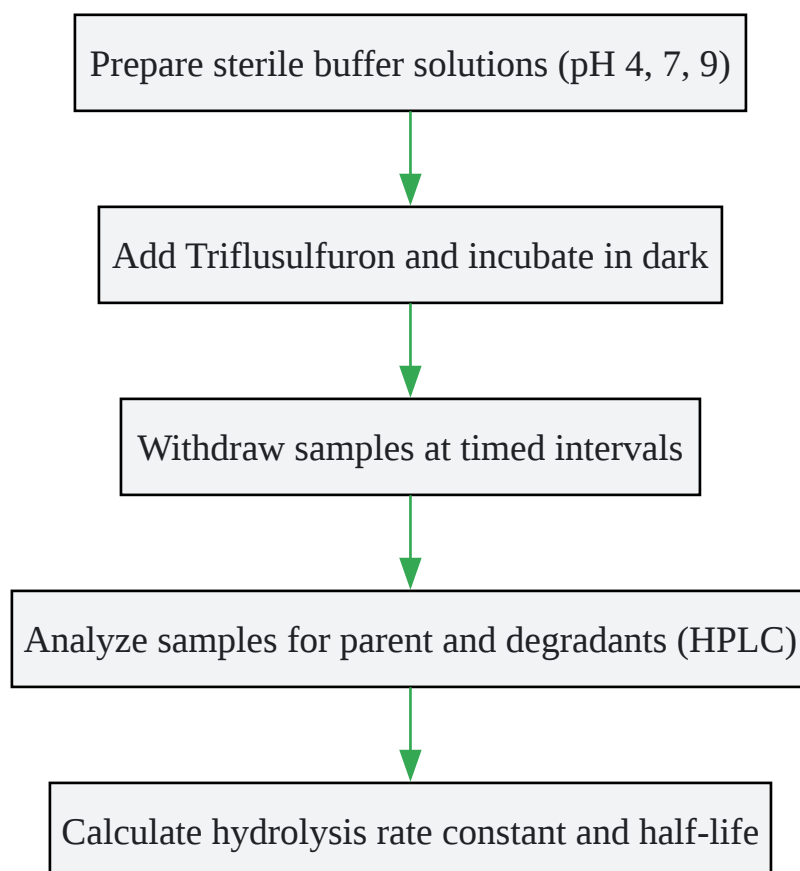
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Fig. 1: Workflow for Aqueous Solubility Determination (OECD 105).

Determination of Hydrolytic Stability (OECD Guideline 111)

The rate of hydrolysis of **triflusulfuron** is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures.

- **Solution Preparation:** Prepare sterile buffer solutions at the desired pH levels.
- **Incubation:** Add a known concentration of the test substance to each buffer solution. Incubate the solutions in the dark at a constant temperature.
- **Sampling:** At appropriate time intervals, withdraw aliquots from each solution.
- **Analysis:** Analyze the concentration of the remaining parent compound and any major degradation products using a suitable analytical method (e.g., HPLC).
- **Data Analysis:** Determine the rate constant and half-life of hydrolysis at each pH and temperature.



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Fig. 2: Experimental Workflow for Hydrolysis Stability Testing (OECD 111).

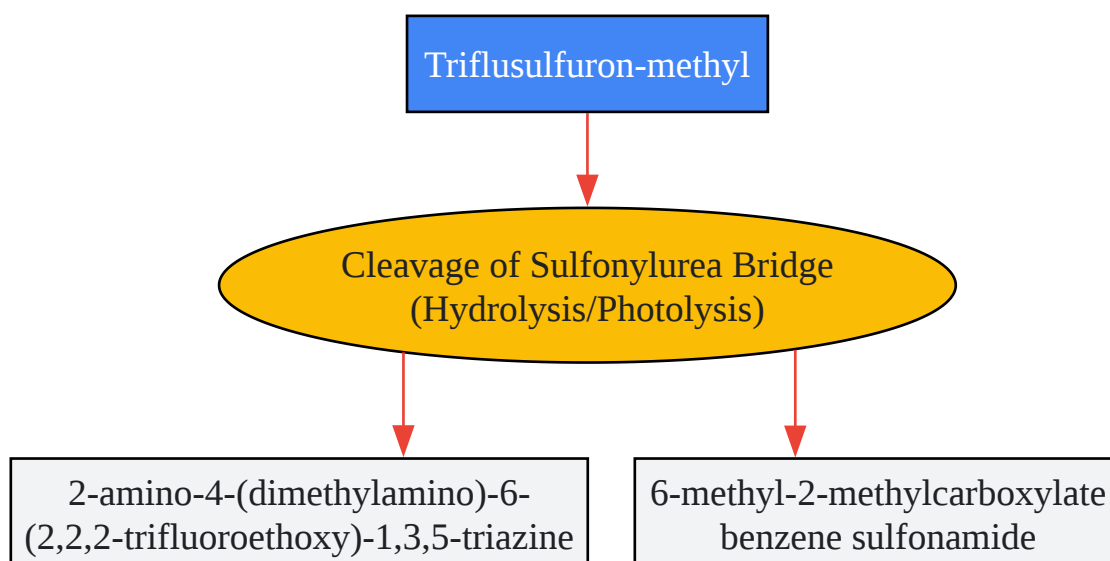
Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for the quantification of **triflusulfuron** and its metabolites. A typical method would involve:

- Column: A reverse-phase column (e.g., C18).
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with phosphoric acid to adjust pH).[11]
- Detection: UV detection at a suitable wavelength (e.g., 205 nm).[11]
- Quantification: Based on the peak area of the analyte compared to a calibration curve prepared with certified reference standards.

Degradation Pathway

The primary degradation pathway for **triflusulfuron-methyl** under both hydrolytic and photolytic conditions is the cleavage of the sulfonylurea bridge. This results in the formation of two main metabolites: a triazine derivative and a sulfonamide derivative.



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Fig. 3: Primary Degradation Pathway of **Triflusulfuron-methyl**.

This technical guide provides a consolidated resource for understanding the solubility and stability of **triflusulfuron** and its methyl ester. The presented data and protocols are intended to assist researchers in the development of new formulations, the assessment of environmental impact, and the establishment of analytical methods. Further research is warranted to fill the existing data gaps, particularly concerning the solubility of the parent **triflusulfuron** acid in a broader range of organic solvents and the thermal stability of both compounds.

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